1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
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Overview
Description
1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentyl group, a hydroxyphenylethyl moiety, and a urea linkage, making it a unique structure for diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyphenylethyl Intermediate: This step involves the reaction of 4-(methylthio)benzaldehyde with a suitable reagent to introduce the hydroxy group, forming 4-(methylthio)phenyl-2-hydroxyethyl.
Cyclopentyl Urea Formation: The intermediate is then reacted with cyclopentyl isocyanate under controlled conditions to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and urea linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-(2-hydroxy-2-phenylethyl)urea: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-Cyclopentyl-3-(2-hydroxy-2-(4-methoxyphenyl)ethyl)urea: Contains a methoxy group instead of a methylthio group, leading to different chemical properties.
1-Cyclopentyl-3-(2-hydroxy-2-(4-chlorophenyl)ethyl)urea:
Uniqueness
1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is unique due
Properties
IUPAC Name |
1-cyclopentyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-20-13-8-6-11(7-9-13)14(18)10-16-15(19)17-12-4-2-3-5-12/h6-9,12,14,18H,2-5,10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHILLZXPLASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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